molecular formula C14H17N3O4 B1377228 (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one CAS No. 1411775-06-8

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Cat. No.: B1377228
CAS No.: 1411775-06-8
M. Wt: 291.3 g/mol
InChI Key: DEXXSYVEWAYIGZ-GFCCVEGCSA-N
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Description

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (CAS 1411775-06-8) is a chiral organic compound with the molecular formula C₁₄H₁₇N₃O₄ and a molecular weight of 291.30 g/mol . It is a stereoisomer of a key intermediate used in the synthesis of pharmacologically active molecules, most notably the anticoagulant Rivaroxaban, where the (S)-configured enantiomer is utilized . This (R)-enantiomer serves as a critical reference standard and building block for researchers investigating the structure-activity relationships of oxazolidinone-based compounds and for the development of stereoselective synthetic routes. The compound features both a 2-oxo-1,3-oxazolidine and a 3-morpholinone ring system linked by a phenyl group, with an aminomethyl side chain on the oxazolidinone ring . Its calculated density is 1.3±0.1 g/cm³, and it has a boiling point of 580.4±45.0 °C at 760 mmHg . Researchers value this high-purity intermediate for method development, enzymatic studies, and as a precursor in medicinal chemistry programs. WARNING: This product is provided exclusively For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data, including handling precautions and hazard information, should be reviewed prior to use.

Properties

IUPAC Name

4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a compound that belongs to the class of oxazolidinone derivatives. These compounds have gained significant attention due to their potential therapeutic applications, particularly in the field of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N3O4C_{14}H_{18}N_{3}O_{4} with a molecular weight of 286.31 g/mol. Its structure features a morpholinone ring and an oxazolidinone moiety, which are critical for its biological activity.

Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of the initiation complex necessary for translation, effectively halting bacterial growth. Studies have shown that this compound exhibits a similar mechanism, leading to its classification as a potential antibacterial agent.

Antibacterial Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Streptococcus pneumoniae8

These values suggest that the compound is particularly effective against Gram-positive bacteria, which is consistent with the behavior of other oxazolidinones.

Cytotoxicity Studies

While assessing antibacterial properties, it is crucial to evaluate cytotoxicity to ensure safety for potential therapeutic use. In vitro studies have shown that this compound exhibits low cytotoxicity in human cell lines, with IC50 values significantly higher than its MIC values, indicating a favorable therapeutic index.

Case Studies and Research Findings

  • In Vivo Studies : A study published in Antimicrobial Agents and Chemotherapy evaluated the in vivo efficacy of this compound in a murine model infected with MRSA. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, suggesting potential for clinical application against resistant strains.
  • Combination Therapy : Research has also explored the effects of combining this compound with other antibiotics. A synergistic effect was observed when used alongside beta-lactams, enhancing overall antibacterial efficacy and potentially reducing resistance development.
  • Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal RNA can confer resistance to oxazolidinones. However, this compound showed effectiveness against some resistant strains, indicating its potential as a next-generation antibiotic.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. This compound has shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • T47-D (breast cancer)
  • MDA-MB 231 (triple-negative breast cancer)

In vitro assays demonstrated that this compound exhibits an IC50 value ranging from 27.7 to 39.2 µM against these cancerous cell lines while showing minimal toxicity to normal cell lines such as NIH-3T3 (IC50 > 100 µM) . These findings suggest that it may serve as a lead compound for the development of new anticancer agents.

Cell LineIC50 (µM)Remarks
MCF-727.7Breast cancer
T47-D39.2Breast cancer
MDA-MB 231-Triple-negative breast cancer
NIH-3T3>100Normal cell line

Antibacterial Properties

The oxazolidinone derivatives, including this compound, have been recognized for their antibacterial properties. They are particularly effective against clinically relevant Gram-positive bacteria and anaerobic pathogens . The mechanism often involves inhibition of protein synthesis, making them valuable in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a study published in Molbank, researchers evaluated the anticancer efficacy of various oxazolidinone derivatives, including our compound of interest. The study utilized MTT assays to assess cytotoxicity across different cell lines, confirming that compounds with similar structural characteristics exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Mechanistic Studies

Another research article explored the mechanism of action for oxazolidinones, revealing that these compounds disrupt bacterial protein synthesis by binding to the ribosomal RNA component of the 23S rRNA, thus inhibiting translation . This mechanism underpins their effectiveness against resistant bacterial strains.

Chemical Reactions Analysis

Step 1: Formation of Intermediate V

Reacting 4-(4-morpholin-3-onyl)aniline (VII) with (R)-epichlorohydrin (VI) under basic conditions yields 4-[4-(3-chloro-2(R)-hydroxy-propylamino)-phenyl]-morpholin-3-one (V) .

  • Conditions : Methanol or aqueous mixtures, 25–150°C, 30 min–5 hr .

  • Key Solvents : Methanol (preferred), ethanol, THF, or DMF .

Step 2: Cyclization to Intermediate IV

Intermediate V undergoes cyclization using carbonyl diimidazole (CDI) to form 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (IV) .

  • Example : 57 g of V reacted with CDI (32 g) in methylene chloride at 30°C for 20 hr, yielding 48 g of IV .

Step 3: Phthalimide Coupling

Intermediate IV reacts with potassium phthalimide in DMF under reflux to produce 2-{2-oxo-3-[4-(3-oxo-morpholin-4-yl)phenyl]-oxazolidin-5(S)-ylmethyl}-isoindole-1,3-dione (III) .

  • Conditions : Reflux (5 hr), 60 g IV + 40 g potassium phthalimide → 50 g III .

Step 4: Deprotection to Target Compound

III undergoes deprotection using hydrazine or methylamine to yield the final product:
IIINH2NH2 R 4 4 5 Aminomethyl 2 oxooxazolidin 3 yl phenyl morpholin 3 one\text{III}\xrightarrow{\text{NH}_2\text{NH}_2}\text{ R 4 4 5 Aminomethyl 2 oxooxazolidin 3 yl phenyl morpholin 3 one}

  • Yield : Up to 90% after purification .

Cyclization via CDI

CDI facilitates the formation of the oxazolidinone ring by activating the hydroxyl group for nucleophilic attack, forming a carbamate intermediate that cyclizes to IV .

Phthalimide Alkylation

The chloromethyl group in IV undergoes nucleophilic substitution with potassium phthalimide, introducing the phthalimido-protected amine .

Reaction Optimization Data

Reaction StepReagents/ConditionsYieldKey Observations
Cyclization (V → IV)CDI, CH₂Cl₂, 30°C, 20 hr84%Excess CDI improves ring closure efficiency .
Phthalimide coupling (IV → III)K-phthalimide, DMF, reflux, 5 hr83%DMF enhances solubility of intermediates .
Deprotection (III → Target)Hydrazine hydrate, MeOH, 55°C, 2 hr90%Hydrazine selectively cleaves phthalimide without side reactions .

Industrial-Scale Adaptations

  • Solvent-Free Options : Step 1 (V synthesis) can proceed without solvents, reducing waste .

  • Temperature Control : Boiling point of methanol (65°C) optimizes reaction kinetics for step 1 .

Critical Research Findings

  • Stereoselectivity : The (R)-configuration at C5 of the oxazolidinone ring is essential for rivaroxaban’s bioactivity.

  • Eco-Friendly Advances : Aqueous reaction mixtures in step 1 reduce environmental impact .

  • Purification : Activated carbon treatment removes colored impurities, achieving >99% purity .

Comparison with Similar Compounds

Structural Analogs and Enantiomeric Differences

Table 1: Key Structural Analogs and Enantiomers
Compound Name CAS No. Substituent (Position 5 of Oxazolidinone) Biological Relevance Source
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one 446292-10-0 -NH₂ (aminomethyl) Rivaroxaban intermediate; factor Xa inhibitor (weaker than rivaroxaban)
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one 1411775-06-8 -NH₂ (aminomethyl) Stereoisomer with unconfirmed pharmacological activity
(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one 168828-82-8 -NH₂ (aminomethyl), -F (phenyl) Antibacterial (Linezolid analog); structural similarity score: 0.89
(5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one 168828-82-8 -CH₂OH (hydroxymethyl), -F (phenyl) Anticoagulant precursor; reduced metabolic stability vs. aminomethyl analogs
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone 496031-57-3 -CH₂Cl (chloromethyl), -F (phenyl) Reactive intermediate for further derivatization
Key Observations:
  • Enantiomeric Activity : The (S) -enantiomer is integral to rivaroxaban’s synthesis and exhibits factor Xa inhibitory activity, albeit weaker than the parent drug . The (R) -enantiomer’s activity remains underexplored but may differ due to stereochemical effects on target binding .
  • Substituent Effects: Replacing the aminomethyl group with hydroxymethyl (CAS 168828-82-8) reduces stability in gastric fluid, as seen in related oxazolidinones . Halogenated derivatives (e.g., chloromethyl, CAS 496031-57-3) are synthetically versatile but may introduce toxicity risks .

Pharmacological and Stability Comparisons

Table 2: Pharmacological and Stability Data
Compound Factor Xa Inhibition (IC₅₀) Metabolic Stability (SGF*) Key Hazards
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one ~100 nM (weak activity) Stable in SGF Low toxicity (drug intermediate)
This compound Not reported Likely stable (similar structure) H302 (harmful if swallowed)
Rivaroxaban 0.7 nM (potent inhibitor) Stable Approved anticoagulant
Terbinafine-like oxazolidinones Inactive Unstable in SGF N/A

*SGF: Simulated Gastric Fluid

Key Findings:
  • Factor Xa Inhibition : The (S) -enantiomer shows modest inhibitory activity, while the (R) -form’s potency is unreported but likely lower due to stereochemical mismatch with the target .
  • Stability: Aminomethyl-substituted oxazolidinones (e.g., (S)- and (R) -forms) are generally stable in physiological media, unlike analogs with tert-butyl or methyl-triazole groups, which degrade in gastric fluid .
Key Notes:
  • The (S) -enantiomer is synthesized via high-yield (81%), scalable routes involving hydrazine-mediated reduction .
  • The (R) -form requires chiral resolution or asymmetric methods, which are less cost-effective for industrial use .

Preparation Methods

Reaction of 4-(4-morpholin-3-onyl)aniline with (R)-Epichlorohydrin

  • Reactants : 4-(4-morpholin-3-onyl)aniline (or its salt) and (R)-epichlorohydrin.

  • Reaction conditions : The reaction is typically carried out in organic solvents that are neutral to reactants. Suitable solvents include alcohols (methanol, ethanol, t-amyl alcohol, t-butyl alcohol, isopropyl alcohol), cyclic ethers (tetrahydrofuran), and polar aprotic solvents (N,N-dimethylformamide, N,N-dimethylacetamide, acetonitrile), or mixtures thereof.

  • Process notes : The reaction can be performed with or without organic solvents, but organic solvents often improve yield and reproducibility. The reaction proceeds to give 4-[4-(3-chloro-2(R)-hydroxy-propyl amino)-phenyl]-morpholin-3-one.

Cyclization to Form the Oxazolidinone Ring

  • Reagents : Suitable cyclization reagents are used to promote intramolecular ring closure, converting the chlorohydroxypropyl intermediate into the oxazolidinone ring.

  • Outcome : This step yields 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one.

  • Conditions : Cyclization is typically carried out under controlled temperature and pH conditions to maintain stereochemistry and avoid side reactions.

Conversion of Chloromethyl to Aminomethyl Group

  • Reagents : The chloromethyl group is substituted with an aminomethyl group using suitable amination reagents or conditions.

  • Result : The target compound, (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is obtained.

  • Purification : The compound can be isolated as a free base or as a salt (e.g., methanesulfonate) to improve stability and crystallinity.

Process Optimization and Industrial Scale Considerations

  • The processes are designed to be eco-friendly , cost-effective , and robust , suitable for industrial scale-up.

  • Reaction steps have been optimized to minimize organic solvent use and improve yields.

  • The stereochemical purity is maintained throughout the synthesis, critical for the biological activity of the final drug.

  • The processes are reproducible and scalable, with good chemical and optical purity of the intermediate.

Summary Table of Preparation Steps

Step Reactants / Intermediates Reagents / Conditions Product Notes
a) 4-(4-morpholin-3-onyl)aniline + (R)-epichlorohydrin Organic solvents (alcohols, ethers, polar aprotic solvents) 4-[4-(3-chloro-2(R)-hydroxy-propyl amino)-phenyl]-morpholin-3-one Reaction can be solvent-free or solvent-assisted; stereochemistry preserved
b) Intermediate from step a) Cyclization reagent (unspecified) 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one Intramolecular ring closure forming oxazolidinone ring
c) Chloromethyl oxazolidinone intermediate Amination reagent This compound Aminomethyl substitution; product isolated as free base or salt

Representative Research Findings and Patents

  • The process was disclosed in patents such as US20130172554A1 and EP2613787A2, emphasizing simple, eco-friendly, and scalable methods.

  • The use of (R)-epichlorohydrin ensures the correct stereochemistry at the oxazolidinone ring.

  • Cyclization conditions and choice of reagents are critical to avoid racemization and side reactions.

  • The final amination step can be performed under mild conditions to ensure high yield and purity.

  • Additional patents (e.g., EP2521723A1, EP2895176B1) describe related intermediates and alternative routes, confirming the robustness of these methods.

Q & A

Q. Key factors affecting yield/purity :

  • Solvent polarity (acetic acid vs. DMF).
  • Catalyst loading (CuAAC requires precise Cu(I) ratios).
  • Reaction time (prolonged heating may degrade sensitive oxazolidinone rings).

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • NMR : 1^1H/13^{13}C NMR confirms regiochemistry (e.g., oxazolidinone C=O at ~170 ppm) and stereochemistry (coupling constants for chiral centers) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C14_{14}H17_{17}N3_3O4_4: [M+H]+^+ = 292.1297) and detects impurities (e.g., hydrochloride salt at m/z 328) .
  • X-ray crystallography : Resolves absolute configuration, critical for enantiopure APIs .

How can researchers resolve contradictions in stereochemical assignments during synthesis?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for polar morpholinone groups .
  • Optical rotation : Compare experimental [α]D_D values with literature (e.g., (S)-enantiomer: [α]D_D = +32° in methanol) .
  • Circular dichroism (CD) : Correlates Cotton effects with absolute configuration, especially for oxazolidinone rings .

What strategies are employed to minimize byproduct formation, such as the hydrochloride salt (CAS 898543-06-1), during synthesis?

Q. Advanced

  • pH control : Neutralize reaction mixtures (pH 7–8) to prevent HCl adduct formation .
  • Column chromatography : Use silica gel or reverse-phase C18 columns to separate polar byproducts .
  • Protecting groups : Temporarily block the aminomethyl group with phthalimide to avoid salt formation .

Q. Common byproducts :

ByproductCASMitigation Strategy
Hydrochloride salt898543-06-1Neutralization
Oxazolidinone ring-opened derivativeAnhydrous conditions

What is the role of this compound as an intermediate in pharmaceutical agents like Rivaroxaban?

Basic
The compound is a key chiral intermediate in synthesizing Rivaroxaban (anticoagulant). Its morpholinone and oxazolidinone moieties contribute to binding specificity for Factor Xa. Researchers optimize its enantiomeric purity (>99% ee) via asymmetric catalysis or chiral resolution to ensure pharmacological activity .

How do researchers optimize reaction conditions to enhance enantiomeric excess in the final product?

Q. Advanced

  • Catalyst screening : Chiral ligands like BINAP or Salen complexes improve ee in cyclization steps .
  • Temperature gradients : Lower temperatures (–20°C) reduce racemization in nucleophilic substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states in stereoselective steps .

Q. Optimization Example :

ParameterEffect on ee
10 mol% (R)-BINAP+25% ee
THF vs. DCM+15% ee
–20°C vs. RT+10% ee

What are the key considerations in designing a scalable synthesis protocol for this compound?

Q. Basic

  • Solvent selection : Replace acetic acid with recyclable solvents (e.g., ethanol) to reduce costs .
  • Catalyst recovery : Immobilize Cu(I) on silica to enable reuse in click chemistry .
  • Safety : Avoid exotherms in oxazolidinone ring formation by controlled addition of reagents .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Q. Advanced

  • HPLC-MS/MS : Detects sub-0.1% impurities (e.g., des-amino analogs) using C18 columns and ion-pairing agents .
  • Spiking studies : Add reference standards (e.g., CAS 446292-10-0) to confirm retention times .
  • Forced degradation : Expose the compound to heat/humidity to identify labile sites (e.g., oxazolidinone hydrolysis) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Reactant of Route 2
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

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